molecular formula C7H6O2 B8730377 3-(Furan-3-yl)prop-2-yn-1-ol CAS No. 54356-08-0

3-(Furan-3-yl)prop-2-yn-1-ol

Cat. No.: B8730377
CAS No.: 54356-08-0
M. Wt: 122.12 g/mol
InChI Key: RBRVDYPUVVPDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-3-yl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a furan-3-yl substituent. Its molecular formula is C₇H₆O₂, with a molecular weight of 122.12 g/mol. The compound combines the π-electron-rich furan ring with a terminal alkyne group, making it a versatile intermediate in organic synthesis, particularly in click chemistry and heterocyclic compound development. The presence of the hydroxyl group (-OH) and alkyne moiety enables diverse reactivity, including participation in Huisgen cycloadditions, Sonogashira couplings, and nucleophilic additions .

Properties

CAS No.

54356-08-0

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

3-(furan-3-yl)prop-2-yn-1-ol

InChI

InChI=1S/C7H6O2/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,4H2

InChI Key

RBRVDYPUVVPDDK-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C#CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Heteroaromatic Substitutents

Table 1: Comparison of Propargyl Alcohol Derivatives with Heteroaromatic Substituents

Compound Name Molecular Formula Substituent Key Properties/Applications References
3-(Furan-3-yl)prop-2-yn-1-ol C₇H₆O₂ Furan-3-yl High reactivity in click chemistry; potential precursor for bioactive molecules
3-(Quinoxaline-3-yl)prop-2-yn-1-ol (LA-55) C₁₁H₇N₂O Quinoxaline-3-yl Anticancer activity (IC₅₀ = 12 µM in A549 lung cancer cells); non-cytotoxic to healthy macrophages
3-(Pyridin-2-yl)prop-2-yn-1-ol C₈H₇NO Pyridin-2-yl Ligand in coordination chemistry; intermediate in pharmaceutical synthesis
3-(2-Furyl)propan-1-ol C₇H₁₀O₂ Saturated furan-2-yl Reduced reactivity due to lack of alkyne; used in flavor/fragrance industries

Key Observations:

  • Electronic Effects: The furan-3-yl group in this compound provides electron-rich aromaticity, enhancing its participation in cycloaddition reactions compared to pyridine or quinoxaline derivatives, which may exhibit electron-deficient behavior .
  • Biological Activity: Quinoxaline derivatives (e.g., LA-55) demonstrate significant anticancer properties, attributed to the planar heteroaromatic system interacting with cellular targets. The furan analog’s bioactivity remains underexplored but is hypothesized to depend on furan’s ability to mimic bioactive natural product motifs .
Crystallographic and Analytical Comparisons
  • Crystallography : Propargyl alcohols like 3-(Prop-2-yn-1-yloxy)phthalonitrile () exhibit planar molecular geometries due to conjugation between alkyne and aromatic systems. The furan derivative’s structure is expected to show similar planarity, with hydrogen bonding via the hydroxyl group influencing crystal packing .
  • Spectroscopy : NMR and FTIR data for this compound would feature characteristic alkyne C≡C stretches (~2100 cm⁻¹) and hydroxyl O-H stretches (~3300 cm⁻¹), analogous to LA-55 and other propargyl alcohols .

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